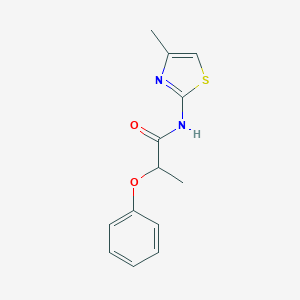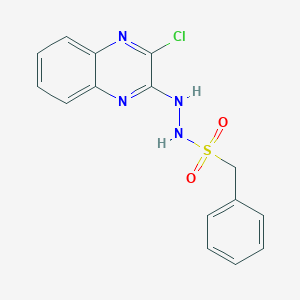
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone, also known as BIMM, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. BIMM belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to activate the p38 MAPK pathway, which regulates inflammation and stress responses.
Biochemical and Physiological Effects:
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is also soluble in various solvents, which makes it easy to use in different assays. However, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, which may limit its clinical development.
Direcciones Futuras
There are several future directions for the research on Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Firstly, further studies are needed to elucidate the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential targets in different diseases. Secondly, more preclinical studies are required to evaluate the efficacy and safety of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone in animal models of various diseases. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Fourthly, the identification of biomarkers for Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone response may help in selecting patients who are likely to benefit from Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone treatment. Finally, the clinical development of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a potential therapeutic agent for cancer, inflammation, and viral infections should be explored in future studies.
Conclusion:
In conclusion, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is relatively simple, and it has several advantages for lab experiments. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor, anti-inflammatory, and antiviral effects, and its mechanism of action involves the modulation of various signaling pathways. However, further studies are needed to fully understand the biological effects of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential clinical applications.
Métodos De Síntesis
The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone involves the reaction between biphenyl-4-carboxylic acid and 4-methyl-piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor effects in different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has shown promising antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Clave InChI |
FEHCPEOQHAUSNA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Solubilidad |
42.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)



![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
